molecular formula C11H21NO B13748502 Azetidine, 1-(2-propylvaleryl)- CAS No. 23097-70-3

Azetidine, 1-(2-propylvaleryl)-

Cat. No.: B13748502
CAS No.: 23097-70-3
M. Wt: 183.29 g/mol
InChI Key: VOCVVBAVUYEGDL-UHFFFAOYSA-N
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Description

Azetidine, 1-(2-propylvaleryl)- is a four-membered nitrogen-containing heterocycle. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen-containing heterocycles. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

Azetidine, 1-(2-propylvaleryl)- can be synthesized through various methods. . This method is efficient but has limitations due to inherent challenges. Another method includes the intramolecular amination of organoboronates, which provides azetidines via a 1,2-metalate shift of an aminoboron “ate” complex .

Industrial Production Methods

Industrial production methods for azetidines often involve large-scale cyclocondensation reactions under microwave irradiation. This approach is efficient and allows for the synthesis of various 1,3-disubstituted azetidines . Additionally, the use of La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines has been reported to afford azetidines in high yields .

Chemical Reactions Analysis

Types of Reactions

Azetidine, 1-(2-propylvaleryl)- undergoes several types of chemical reactions, including:

    Oxidation: Azetidines can be oxidized to form N-oxides.

    Reduction: Reduction reactions can convert azetidines to their corresponding amines.

    Substitution: Azetidines can undergo nucleophilic substitution reactions, leading to various functionalized derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like Grignard reagents for substitution reactions .

Major Products

The major products formed from these reactions include N-oxides, amines, and various substituted azetidines, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Properties

CAS No.

23097-70-3

Molecular Formula

C11H21NO

Molecular Weight

183.29 g/mol

IUPAC Name

1-(azetidin-1-yl)-2-propylpentan-1-one

InChI

InChI=1S/C11H21NO/c1-3-6-10(7-4-2)11(13)12-8-5-9-12/h10H,3-9H2,1-2H3

InChI Key

VOCVVBAVUYEGDL-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCC)C(=O)N1CCC1

Origin of Product

United States

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